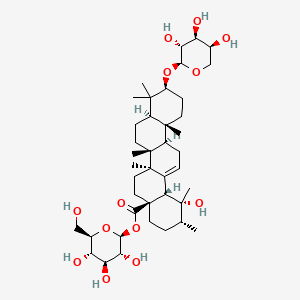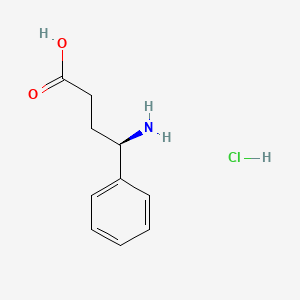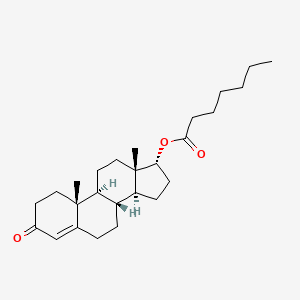
Ziyuglycoside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ziyuglycoside I is a triterpenoid saponin found in Sanguisorba officinalis. It has diverse biological activities, including the ability to increase the synthesis of type I collagen in CCD-1064Sk human fibroblast cells in a concentration-dependent manner . It also inhibits the proliferation of MDA-MB-231 breast cancer cells . This compound has been found to have anti-wrinkle activity and has been used as a cosmeceutical ingredient .
Synthesis Analysis
This compound is isolated from the Sanguisorba officinalis root extract. The extraction process involves solvent fractionation, column chromatography, and recrystallization . The final extracts are analyzed using liquid chromatography with tandem mass spectrometry .Molecular Structure Analysis
This compound has a molecular formula of C41H66O13, an average mass of 766.955 Da, and a monoisotopic mass of 766.450317 Da .Chemical Reactions Analysis
This compound has been found to increase the expression of type I collagen in a dose-dependent manner . It also has free radical scavenging activity and elastase inhibitory activity .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Anti-Cancer Effects : Ziyuglycoside I has shown significant anti-cancer activity. In breast cancer cell lines, it induces cell cycle arrest and apoptosis through the ROS/JNK pathway (Zhu et al., 2014). Similarly, it inhibits the growth of human breast carcinoma cells via cell cycle arrest and apoptosis, involving mitochondrial pathways (Zhu et al., 2013). Another study reports its apoptotic effect on human retinoblastoma cells through p53 activation (Zhu et al., 2018).
Pharmacokinetics and Metabolism : The pharmacokinetic characteristics of this compound and its metabolite Ziyuglycoside II in rats have been defined, providing insights into its distribution and excretion (Li et al., 2018). A comprehensive study of its metabolites in rat liver, intestinal flora, excretion specimen, and tissues further elucidates the drug's metabolic pathways (Wang et al., 2016).
Therapeutic Applications in Myelosuppression : this compound has been incorporated into TPGS-modified long-circulating liposomes to enhance therapy for myelosuppression, showing promise in protecting hematopoietic stem cells and increasing leukocytes (Song et al., 2021).
Other Therapeutic Uses : this compound has been evaluated for potential anti-photoaging effects in skincare, showing promise in protecting against UVB-induced damage (Yun et al., 2019). Additionally, its role in regulating the Th17/Treg balance suggests potential therapeutic effects in autoimmune conditions like collagen-induced arthritis (Wang et al., 2022).
Mecanismo De Acción
Mode of Action
Ziyu interacts with its targets to induce various biological effects. It upregulates RUNX2 through the activation of ERK1/2, promoting osteoblast differentiation and bone mineralization . In addition, Ziyu can interact directly with Akt to reduce downstream mTOR activation and inhibit helper T cell 17 (Th17) differentiation .
Biochemical Pathways
Ziyu affects several biochemical pathways. It activates ERK1/2 and mitogen-activated protein kinase during osteoblast differentiation . Furthermore, it regulates the Th17/regulatory T cell (Treg) balance, which is crucial for immune homeostasis .
Pharmacokinetics
The pharmacokinetics of Ziyu have been studied in rats. The bioavailability of ziyu is low due to its poor solubility and permeability
Result of Action
Ziyu promotes cell migration, osteoblast differentiation, and bone mineralization . It also improves the Th17/Treg imbalance by increasing the percentages of Treg cells and reducing the percentages of Th17 cells . Moreover, Ziyu triggers cell cycle arrest and apoptosis mediated by p53, making it a potential agent for treating triple-negative breast cancer (TNBC) .
Action Environment
The action of Ziyu can be influenced by various environmental factors. For instance, the solubility of Ziyu can be enhanced by self-microemulsifying drug delivery systems (SMEDDS), which can improve its oral bioavailability and enhance its biological activity .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBFWOEFOZHMK-MLHVESHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Ziyuglycoside I exert its anti-tumor effects?
A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:
- Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].
- Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].
- Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].
Q2: What is the role of this compound in hematopoiesis?
A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:
- Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].
- Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].
- Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].
Q3: How does this compound contribute to the treatment of rheumatoid arthritis?
A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:
- Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].
- Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].
- Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].
Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?
A5: Several analytical techniques are used to characterize and quantify this compound:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.
- Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].
- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].
Q6: What are the key considerations for analytical method validation for this compound?
A6: Validation of analytical methods for this compound involves assessing parameters such as:
- Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Precision: Assessing the degree of agreement among repeated measurements [, , ].
- Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].
- Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].
Q7: What is the bioavailability of this compound?
A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].
Q8: What strategies have been explored to enhance the bioavailability of this compound?
A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:
- Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].
- TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].
- Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)








